

# Discovery and history of 4-Morpholinopyridin-3-amine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Morpholinopyridin-3-amine*

Cat. No.: *B1608456*

[Get Quote](#)

An In-Depth Technical Guide to the 4-Morpholinopyridine Scaffold in Modern Drug Discovery

## Authored by a Senior Application Scientist

### Abstract

In the landscape of contemporary medicinal chemistry, the identification and deployment of "privileged scaffolds" represent a cornerstone of efficient drug discovery. These molecular frameworks exhibit the inherent ability to bind to multiple biological targets with high affinity, thereby serving as versatile starting points for the development of novel therapeutics. Among these, the 4-morpholinopyridine core has emerged as a particularly fruitful scaffold, underpinning the architecture of numerous clinical candidates and approved drugs, especially in the realm of kinase inhibition. While the specific history of individual isomers such as **4-Morpholinopyridin-3-amine** is not extensively documented as a singular discovery, its true significance is revealed through its incorporation into a multitude of biologically active molecules. This technical guide provides an in-depth exploration of the 4-morpholinopyridine scaffold, from its fundamental chemical attributes and synthetic accessibility to its profound impact on modern drug design, with a particular focus on its role in the development of targeted therapies.

## The Strategic Integration of Privileged Scaffolds in Drug Design

The concept of privileged scaffolds is predicated on the observation that certain molecular motifs appear with remarkable frequency in successful drug molecules. These structures are not merely passive carriers of pharmacophoric elements but actively contribute to the overall molecular properties required for therapeutic efficacy, including target engagement, favorable pharmacokinetics, and acceptable safety profiles. The 4-morpholinopyridine scaffold is a quintessential example of this principle, combining the advantageous features of both the morpholine ring and the aminopyridine core.

## The Morpholine Moiety: A Tool for Optimizing Physicochemical Properties

The morpholine ring is a common feature in many approved drugs and is frequently introduced during the lead optimization phase of drug discovery to enhance the aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound. [1] Its saturated, heterocyclic nature imparts a degree of three-dimensionality, while the oxygen atom acts as a hydrogen bond acceptor, improving interactions with aqueous environments. Furthermore, the morpholine group is generally metabolically stable and can improve the oral bioavailability of a drug candidate.

## The Aminopyridine Core: A Versatile Anchor for Target Engagement

The aminopyridine scaffold serves as a versatile anchor for molecular interactions with biological targets. The pyridine ring is an aromatic heterocycle that can engage in various non-covalent interactions, including  $\pi$ -stacking and hydrogen bonding. The amino group provides a crucial point for hydrogen bonding, acting as both a donor and an acceptor, which is particularly important for anchoring a molecule within the active site of an enzyme.[2] The position of the amino group on the pyridine ring can be varied to fine-tune the electronic properties and vectoral projection of substituents, allowing for precise optimization of target binding.

## Synthetic Routes to 4-Morpholinopyridine Amines

The accessibility of the 4-morpholinopyridine scaffold through robust and scalable synthetic methods has been a key driver of its widespread adoption in drug discovery programs. The primary strategies for the construction of this core involve the formation of the C-N bond

between the morpholine and pyridine rings. The two most prominent methods are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

## Nucleophilic Aromatic Substitution (SNAr)

In cases where the pyridine ring is substituted with a suitable leaving group (e.g., a halogen) and activated by an electron-withdrawing group, a direct SNAr reaction with morpholine can be a straightforward approach. This method is often favored for its operational simplicity and cost-effectiveness.

## Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a workhorse in modern medicinal chemistry for the formation of C-N bonds.<sup>[3][4][5]</sup> This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and functional group tolerance, allowing for the coupling of morpholine with a wide variety of halo- and triflyloxy-pyridines under relatively mild conditions.<sup>[3][4][5][6][7]</sup>

## Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, and while it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable tool, particularly for large-scale synthesis where the cost of the catalyst is a consideration.<sup>[8][9][10]</sup>

## Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4-morpholinopyridine amine derivative, highlighting the key reaction types.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic strategies for 4-morpholinopyridine derivatives.

## Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a 4-Morpholinopyridine Derivative

This protocol provides a representative example of a Buchwald-Hartwig amination reaction for the synthesis of a generic 4-morpholinopyridine derivative.

### Materials:

- Substituted halopyridine (1.0 eq)
- Morpholine (1.2 eq)

- $\text{Pd}_2(\text{dba})_3$  (0.02 eq)
- Xantphos (0.04 eq)
- Sodium tert-butoxide (1.4 eq)
- Anhydrous toluene

**Procedure:**

- To a dry, nitrogen-flushed round-bottom flask, add the substituted halopyridine, sodium tert-butoxide,  $\text{Pd}_2(\text{dba})_3$ , and Xantphos.
- Add anhydrous toluene via syringe.
- Add morpholine via syringe.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the desired 4-morpholinopyridine derivative.

## The 4-Morpholinopyridine Scaffold in Kinase Inhibition

The 4-morpholinopyridine scaffold has proven to be particularly effective in the design of kinase inhibitors.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding site of kinases contains a "hinge" region that forms key hydrogen bonds with ATP. Many kinase inhibitors are

designed to mimic this interaction, and the aminopyridine portion of the 4-morpholinopyridine scaffold is an excellent hinge-binder.

## Mechanism of Hinge-Binding

The nitrogen atom of the pyridine ring and the exocyclic amino group of the 4-aminopyridine core can form two or three hydrogen bonds with the backbone of the kinase hinge region, effectively anchoring the inhibitor in the ATP-binding pocket. The morpholine group is often positioned to extend into a solvent-exposed region, where it can improve solubility and other pharmacokinetic properties.



[Click to download full resolution via product page](#)

Caption: Interaction of a 4-morpholinopyridine inhibitor with a kinase active site.

## Prominent Examples in Kinase Drug Discovery

The versatility of the 4-morpholinopyridine scaffold is evident in the number of kinase inhibitors that incorporate this core structure. These inhibitors target a range of kinases involved in cancer and other diseases.

| Compound/Drug             | Target Kinase(s)                              | Therapeutic Area           |
|---------------------------|-----------------------------------------------|----------------------------|
| GDC-0941 (Pictilisib)     | PI3K $\alpha$ / $\delta$ / $\beta$ / $\gamma$ | Oncology                   |
| Gedatolisib (PF-05212384) | PI3K/mTOR                                     | Oncology                   |
| ABT-702                   | Adenosine Kinase                              | Pain and Inflammation[15]  |
| PF-06447475               | LRRK2                                         | Parkinson's Disease[14]    |
| CHMFL-FLT3-213            | FLT3                                          | Acute Myeloid Leukemia[16] |

## Case Study: The Discovery of PI3K/mTOR Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[11] The development of dual PI3K/mTOR inhibitors has been a major focus of oncology research.

A series of 4-morpholinopyrrolopyrimidine derivatives were synthesized and evaluated as inhibitors of PI3K $\alpha$  and mTOR.[11] This work led to the discovery of potent dual PI3K $\alpha$ /mTOR kinase inhibitors. The 4-morpholino group was crucial for achieving high potency and favorable pharmacokinetic properties. These compounds demonstrated inhibition of tumor cell growth both *in vitro* and *in vivo* and suppressed pathway-specific biomarkers.[11]

## Conclusion and Future Perspectives

The 4-morpholinopyridine scaffold has established itself as a truly privileged structure in modern drug discovery. Its combination of favorable physicochemical properties, synthetic accessibility, and potent target engagement capabilities, particularly in the context of kinase inhibition, has made it a valuable tool for medicinal chemists. The continued exploration of new synthetic methodologies and the application of this scaffold to novel biological targets will undoubtedly lead to the discovery of the next generation of innovative therapeutics. As our understanding of disease biology deepens, the strategic deployment of well-validated scaffolds like 4-morpholinopyridine will remain a cornerstone of efficient and successful drug development.

## References

- Lee, C. H., et al. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. *Journal of Medicinal Chemistry*, 44(13), 2133-8. [\[Link\]](#)
- Li, J., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. *European Journal of Medicinal Chemistry*, 109, 21-33. [\[Link\]](#)
- Chen, Z., et al. (2010). Synthesis and SAR of Novel 4-morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-kinase Inhibitors. *Journal of Medicinal Chemistry*, 53(8), 3247-63. [\[Link\]](#)
- Wikipedia. (n.d.).
- An updated review on morpholine derivatives with their pharmacological actions. (2022). [Source not explicitly provided in search results]
- Verheijen, J. C., et al. (2009). Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent. *Journal of Medicinal Chemistry*, 52(24), 8010-24. [\[Link\]](#)
- Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholiny)-8-phenyl-4H-1-benzopyran-4-one (LY294002). *Journal of Biological Chemistry*, 269(7), 5241-8. [\[Link\]](#)
- Wang, A., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. *Journal of Medicinal Chemistry*, 60(20), 8407-8424. [\[Link\]](#)
- Wright, Q. V. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. *Molecules*, 23(7), 1675. [\[Link\]](#)
- Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. *Journal of Medicinal Chemistry*, 58(1), 419-32. [\[Link\]](#)
- Gentile, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. *ACS Chemical Neuroscience*, 11(1), 22-38. [\[Link\]](#)
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). [Source not explicitly provided in search results]
- da Silva, J. P., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. *RSC Advances*, 11(32), 19681-19693. [\[Link\]](#)
- Buchwald-Hartwig Amination. (2023). *Chemistry LibreTexts*. [\[Link\]](#)

- Yurttas, L., et al. (2013). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. *Journal of Enzyme Inhibition and Medicinal Chemistry*, 28(6), 1279-86. [Link]
- Al-Tel, T. H. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. *Molecules*, 15(10), 7312-23. [Link]
- Monastyrskyi, A., & Cuny, G. D. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Capriati, V., et al. (2020). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. *Frontiers in Chemistry*, 8, 642. [Link]
- Angelova, A., et al. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. *Folia Medica*, 61(3), 365-373. [Link]
- Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (2012).

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of 4-Morpholinopyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1608456#discovery-and-history-of-4-morpholinopyridin-3-amine>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)